molecular formula C22H36P2 B141009 Ethyl-duphos, (S,S)- CAS No. 136779-28-7

Ethyl-duphos, (S,S)-

Cat. No.: B141009
CAS No.: 136779-28-7
M. Wt: 362.5 g/mol
InChI Key: GVVCHDNSTMEUCS-MUGJNUQGSA-N
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Description

It is part of the DuPhos family of ligands, which are widely used in asymmetric synthesis, particularly in catalytic asymmetric hydrogenation reactions . These ligands are known for their high enantioselectivity and efficiency in various chemical transformations.

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCHDNSTMEUCS-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159927
Record name Ethyl-duphos, (S,S)-
Source EPA DSSTox
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136779-28-7
Record name (2S,2′S,5S,5′S)-1,1′-(1,2-Phenylene)bis[2,5-diethylphospholane]
Source CAS Common Chemistry
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Record name Ethyl-duphos, (S,S)-
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Record name Ethyl-duphos, (S,S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene
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Record name ETHYL-DUPHOS, (S,S)-
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Customer
Q & A

Q1: What type of reactions is Ethyl-Duphos, (S,S)- commonly used for in catalysis?

A1: Ethyl-Duphos, (S,S)- is frequently used as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation reactions. [, , , , , , , , ]

Q2: Which transition metals are typically used with Ethyl-Duphos, (S,S)- in catalytic applications?

A2: Rhodium (Rh) and ruthenium (Ru) are the most common transition metals employed with Ethyl-Duphos, (S,S)- in asymmetric hydrogenation reactions. [, , , , , , , , ]

Q3: Can you elaborate on the role of Ethyl-Duphos, (S,S)- in asymmetric hydrogenation reactions?

A3: Ethyl-Duphos, (S,S)- acts as a chiral ligand, coordinating to the metal center (typically Rh or Ru) and creating a chiral environment around the catalyst. This chiral environment leads to preferential formation of one enantiomer over the other during the hydrogenation of prochiral substrates. [, , , ]

Q4: What types of substrates are efficiently hydrogenated with Ethyl-Duphos, (S,S)- based catalysts?

A4: Ethyl-Duphos, (S,S)- based catalysts have shown remarkable efficacy in the asymmetric hydrogenation of various substrates, including:* Unfunctionalized enamines: Leading to chiral amines with high enantiomeric excess (ee). []* Dehydroamino acids: An efficient route to enantiomerically pure amino acid derivatives. []* Itaconates: Providing access to enantiomerically enriched 2-alkylsuccinates. []* α-(acetyloxy)- and α-(benzoyloxy)acrylates: Yielding highly enantioenriched α-hydroxy esters and 1,2-diols. []* Dehydroamino acid 7: Used in the synthesis of (2S,6S)- and meso-Diaminopimelic acids. []

Q5: Are there specific structural features in Ethyl-Duphos, (S,S)- that contribute to its success in asymmetric catalysis?

A5: Yes, the C2-symmetry of Ethyl-Duphos, (S,S)- and the rigid, well-defined chiral pocket created by the two phospholane rings contribute to its high enantioselectivity. The ethyl substituents on the phospholane rings further influence the steric environment around the metal center, fine-tuning the enantioselectivity for different substrates. [, , , ]

Q6: How does the performance of Ethyl-Duphos, (S,S)- compare to other chiral diphosphine ligands?

A6: The efficiency of Ethyl-Duphos, (S,S)- is often compared to other widely used chiral diphosphine ligands such as BINAP, DIOP, Me-DuPHOS, and TangPhos. In many cases, Ethyl-Duphos, (S,S)- demonstrates comparable or superior enantioselectivity and reactivity, particularly in the hydrogenation of specific substrates. [, , , , ] For instance, in the asymmetric hydrogenation of β-(acylamino)acrylates, Rh-Ethyl-Duphos catalyst exhibited high enantioselectivity, outperforming Rh-DIOP and Rh-BINAP systems. []

Q7: Are there any limitations or drawbacks associated with the use of Ethyl-Duphos, (S,S)- in catalysis?

A7: While Ethyl-Duphos, (S,S)- is a powerful ligand for asymmetric catalysis, some potential limitations exist:

  • Substrate scope: Although versatile, Ethyl-Duphos, (S,S)- may not be the optimal choice for all substrates, and other chiral ligands might be required to achieve high enantioselectivity in certain reactions. []
  • Sensitivity to reaction conditions: The performance of Ethyl-Duphos, (S,S)- can be influenced by factors like solvent, temperature, and pressure, necessitating careful optimization of reaction conditions. [, , , ]

Q8: Have computational methods been used to study Ethyl-Duphos, (S,S)- and its catalytic activity?

A8: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to study:

  • The mechanism of Ethyl-Duphos, (S,S)- catalyzed reactions: Providing valuable insights into the reaction pathway, intermediates, and transition states involved. []
  • The origin of enantioselectivity: Rationalizing the observed enantiomeric excesses and assisting in the design of improved catalysts. []

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